molecular formula C12H20O2 B14363390 1-(3,3-Dimethylcyclohexyl)butane-1,3-dione CAS No. 91373-57-8

1-(3,3-Dimethylcyclohexyl)butane-1,3-dione

Cat. No.: B14363390
CAS No.: 91373-57-8
M. Wt: 196.29 g/mol
InChI Key: JBTHEQOUMSEEIJ-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclohexyl)butane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring with two methyl groups at the 3-position and a butane-1,3-dione moiety attached to it. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylcyclohexyl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclohexanone with a suitable butane-1,3-dione derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the butane-1,3-dione, followed by the addition of the 3,3-dimethylcyclohexanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylcyclohexyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dione moiety to diols or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

1-(3,3-Dimethylcyclohexyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylcyclohexyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dione moiety allows it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclohexanone: A precursor in the synthesis of 1-(3,3-Dimethylcyclohexyl)butane-1,3-dione.

    3,3-Dimethyl-1-butene: A structurally related compound with different reactivity and applications.

    1-Chloro-3,3-dimethylbutane: Another similar compound with distinct chemical properties.

Uniqueness

This compound is unique due to its specific combination of a cyclohexane ring and a butane-1,3-dione moiety

Properties

CAS No.

91373-57-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3,3-dimethylcyclohexyl)butane-1,3-dione

InChI

InChI=1S/C12H20O2/c1-9(13)7-11(14)10-5-4-6-12(2,3)8-10/h10H,4-8H2,1-3H3

InChI Key

JBTHEQOUMSEEIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1CCCC(C1)(C)C

Origin of Product

United States

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